1-benzoyl-N-(2-fluorophenyl)prolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzoyl-N-(2-fluorophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-9-4-5-10-15(14)20-17(22)16-11-6-12-21(16)18(23)13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUWSDOCPWTHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 1 Benzoyl N 2 Fluorophenyl Prolinamide
Retrosynthetic Analysis of 1-Benzoyl-N-(2-fluorophenyl)prolinamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis focuses on the disconnection of the two amide bonds.
There are two primary disconnection pathways:
Pathway A: This approach involves two sequential disconnections.
The first disconnection is at the amide bond between the proline carbonyl and the 2-fluorophenylamino group (Disconnection A-1). This simplifies the target molecule into N-benzoylproline and 2-fluoroaniline (B146934).
A subsequent disconnection of the remaining amide bond in N-benzoylproline (Disconnection A-2) yields benzoic acid and the parent amino acid, proline.
Pathway B: This alternative strategy also involves two disconnections.
The initial disconnection is at the amide bond between the proline nitrogen and the benzoyl group's carbonyl carbon (Disconnection B-1). This leads to N-(2-fluorophenyl)prolinamide and benzoic acid (or its activated form).
The second disconnection of the N-(2-fluorophenyl)prolinamide (Disconnection B-2) breaks it down into proline and 2-fluoroaniline.
Both pathways ultimately lead to the same three fundamental building blocks: proline , benzoic acid , and 2-fluoroaniline . The choice of synthetic direction depends on factors such as the stability of intermediates, the desired purification strategy, and the potential for side reactions. Pathway A, which involves the initial synthesis of N-benzoylproline, is often preferred as N-acylation of proline is a standard and high-yielding reaction, providing a stable intermediate for the subsequent coupling step.
Classical Amide Bond Formation Strategies for Prolinamide Derivatives
The formation of the amide bond is a thermodynamically favorable but kinetically slow process, necessitating the activation of the carboxylic acid component. Several classical and modern methods have been developed to facilitate this crucial transformation efficiently.
Peptide coupling reagents are widely used to activate carboxylic acids for reaction with amines, forming amides under mild conditions with minimal racemization. nih.govpeptide.com
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic coupling agents. luxembourg-bio.comyoutube.com The carboxylic acid (e.g., N-benzoylproline) adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then attacked by the amine (2-fluoroaniline) to form the amide bond. A significant drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is often difficult to remove due to its low solubility. luxembourg-bio.com DIC is often preferred in solid-phase synthesis because its corresponding urea (B33335) byproduct is more soluble. peptide.com To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. peptide.com
Aminium/Uronium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that offer faster reaction times and lower rates of epimerization compared to carbodiimides. peptide.com HATU reacts with the carboxylic acid to form an activated OBt ester, which rapidly couples with the amine. luxembourg-bio.com The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction. nih.gov
| Coupling Reagent | Full Name | Typical Additive/Base | Key Advantages | Disadvantages |
|---|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | HOBt, DMAP | Inexpensive, effective for solution-phase. luxembourg-bio.com | Insoluble urea byproduct, potential for racemization. peptide.comluxembourg-bio.com |
| DIC | Diisopropylcarbodiimide | HOBt | Soluble urea byproduct, suitable for solid-phase. peptide.com | Less reactive than DCC. |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | HOBt | Water-soluble reagent and byproduct, easy removal. peptide.com | More expensive than DCC/DIC. |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | Fast reaction, low racemization, high yields. peptide.com | High cost, can react with free amine terminus if used in excess. peptide.com |
One of the oldest and most direct methods for amide bond formation involves converting the carboxylic acid to a more reactive acyl halide, typically an acid chloride. youtube.com
This method can be applied to the synthesis of this compound in two ways:
N-benzoylproline can be converted to N-benzoylprolyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The resulting acid chloride is then reacted with 2-fluoroaniline, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. youtube.comresearchgate.net This is often performed under Schotten-Baumann conditions. youtube.com
Alternatively, a protected proline derivative, such as N-carbobenzoxy-L-proline, can be converted to its acid chloride and reacted with 2-fluoroaniline. google.com The protecting group is then removed, and the resulting N-(2-fluorophenyl)prolinamide is subsequently reacted with benzoyl chloride.
The use of acid anhydrides, either pre-formed or generated in situ, is another classical approach. For instance, N-benzoylproline could be converted to a mixed anhydride (B1165640), which then reacts with 2-fluoroaniline to yield the desired product.
| Reagent | Conditions | Role of Base | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Typically refluxed with the carboxylic acid, often without solvent. | Scavenges HCl byproduct during amidation step. youtube.com | High reactivity, readily available reagent. youtube.com | Harsh conditions, potential for side reactions. |
| Oxalyl Chloride ((COCl)₂) | Milder conditions than SOCl₂, often with a catalytic amount of DMF. | Scavenges HCl byproduct. | Volatile byproducts (CO, CO₂, HCl) are easily removed. | More expensive and moisture-sensitive than SOCl₂. |
| Phosphorus Trichloride (PCl₃) | Reaction with carboxylic acid, may require heating. google.com | Scavenges HCl byproduct. | Effective for a range of acids. | Byproducts can complicate purification. |
Solid-phase synthesis, particularly the methodology developed by Merrifield, revolutionized the synthesis of peptides and related molecules. wikipedia.org This approach is highly amenable to the synthesis of this compound and allows for high throughput and simplified purification. nih.gov
The general steps would be as follows:
Anchoring: An N-protected proline (e.g., Fmoc-L-proline) is covalently attached to a solid support, such as a polystyrene resin. wikipedia.orgnih.gov
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed, typically with a solution of piperidine (B6355638) in DMF, to expose the secondary amine of the proline. wikipedia.org
Coupling: The resin-bound proline is then reacted with benzoic acid using a suitable coupling reagent (like DIC/HOBt or HATU) to form the N-benzoyl group.
Activation & Second Coupling: The carboxylic acid of the now resin-bound N-benzoylproline is activated and coupled with 2-fluoroaniline.
Cleavage: Once the synthesis is complete, the final this compound molecule is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). nih.gov
Purification is simplified as excess reagents and byproducts are removed by simple filtration and washing of the resin at each step. wikipedia.org
Stereoselective Synthesis of Enantiopure this compound
Maintaining stereochemical integrity is critical in the synthesis of chiral molecules. Since the target compound is derived from proline, it contains a stereocenter at the α-carbon. The most direct and common strategy to obtain an enantiomerically pure product is to begin with an enantiopure starting material from the "chiral pool." Both L-proline and D-proline are readily available and relatively inexpensive, making them ideal starting points for stereoselective synthesis. By using L-proline, the (S)-enantiomer of the final product can be synthesized, while D-proline would yield the (R)-enantiomer. Standard coupling conditions, especially with reagents like HATU, are designed to minimize racemization at the α-carbon. peptide.com
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While less common for this specific target due to the availability of chiral proline, a chiral auxiliary approach could theoretically be used to construct the proline ring itself in an asymmetric fashion.
| Chiral Auxiliary Type | Example | Attachment Point | Typical Application |
|---|---|---|---|
| Oxazolidinones | Evans Auxiliaries | Forms an amide with an achiral carboxylic acid. | Asymmetric alkylations, aldol (B89426) reactions. wikipedia.org |
| Amino Alcohols | Pseudoephedrine | Forms an amide with an achiral carboxylic acid. | Stereoselective alkylation of enolates. wikipedia.org |
| Sultams | Camphorsultam | Forms an N-acylsultam. | Asymmetric Diels-Alder reactions, conjugate additions. |
| SAMP/RAMP | (S)-1-amino-2-(methoxymethyl)pyrrolidine | Forms a chiral hydrazone with an aldehyde or ketone. | Asymmetric α-alkylation of carbonyl compounds. |
Asymmetric Catalysis in Proline Derivative Synthesis
The synthesis of chiral proline derivatives, which form the backbone of this compound, heavily relies on asymmetric catalysis to establish the desired stereochemistry. Proline and its derivatives are themselves powerful organocatalysts, a fact that has spurred extensive research into their own synthesis. researchgate.netorganic-chemistry.org Asymmetric transformations are crucial for creating the chiral pyrrolidine (B122466) ring with high enantioselectivity.
The development of novel organocatalysts often begins with commercially available starting materials like L-proline or trans-4-hydroxy-L-proline. nih.govunibo.it These precursors are then modified to create more complex catalytic scaffolds. Bifunctional organocatalysts, incorporating a proline moiety for stereocontrol and another functional group (like a thiourea (B124793) or squaramide) for hydrogen bond activation, have proven highly effective. researchgate.netresearchgate.net The synthesis of these catalysts is a key aspect of proline derivative chemistry, as the catalyst's structure directly influences the stereochemical outcome of reactions. For instance, prolinamide phenols have been synthesized and shown to be effective catalysts for direct asymmetric aldol reactions, yielding products with high diastereomeric ratios (up to 98/2) and enantiomeric excess (up to 99% ee) in water. researchgate.net
Key strategies in the asymmetric synthesis of proline derivatives include:
Organocatalyzed Reactions: Utilizing the inherent chirality of natural amino acids to induce stereoselectivity. Proline itself can catalyze intermolecular aldol reactions, while its derivatives are used for a wider range of transformations including Michael additions and Mannich reactions. researchgate.netresearchgate.net
Development of Bifunctional Catalysts: Synthesizing complex proline derivatives that can activate substrates through multiple non-covalent interactions, such as hydrogen bonding, leading to enhanced stereocontrol. researchgate.net
Modification of the Pyrrolidine Ring: Introducing substituents onto the proline ring to fine-tune the catalyst's steric and electronic properties, thereby optimizing its performance for specific asymmetric transformations. organic-chemistry.org
The research in this area focuses on designing innovative organocatalysts that provide high yields and stereoselectivity under mild conditions. researchgate.netunibo.it
Enzymatic Synthesis Pathways for Prolinamide Precursors
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing key precursors like L-prolinamide. Biocatalysis, particularly with enzymes like lipases, has been successfully applied to the amidation of L-proline. rsc.org
A notable example is the one-pot enzymatic synthesis of L-prolinamide from L-proline and ammonia (B1221849) using Candida antarctica lipase (B570770) B (CalB). rsc.org This biocatalytic approach circumvents the use of hazardous reagents like thionyl chloride, which is common in chemical synthesis and leads to the formation of waste products such as SO2 and HCl. rsc.org The enzymatic reaction proceeds under mild conditions, requires only one process step, and importantly, avoids the racemization of the chiral center, yielding enantiomerically pure L-prolinamide (ee >99%). rsc.org
Another innovative enzymatic strategy involves the polymerization of phenolic L-prolinamide using horseradish peroxidase as a catalyst. nih.govresearchgate.net This process generates a polymer-supported L-prolinamide, effectively immobilizing the catalyst. nih.gov This immobilized catalyst can then be used in asymmetric reactions, such as the aldol reaction, and can be easily recovered and reused for multiple cycles without a significant loss of activity. nih.govresearchgate.net This approach not only leverages the precision of enzymatic synthesis but also addresses the practical issue of catalyst separation and recycling.
The primary enzymatic pathways for prolinamide precursors focus on:
Direct Amidation: Using lipases to catalyze the formation of the amide bond between L-proline and an amine source, often ammonia. rsc.org
Enzyme Immobilization: Employing enzymes to create polymer-supported prolinamides, which serve as reusable catalysts for other reactions. nih.gov
These enzymatic routes represent a significant advancement in the sustainable production of chiral building blocks essential for synthesizing complex molecules.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of synthetic intermediates and the final this compound product is critical to ensure high purity and remove unreacted starting materials, by-products, and residual catalysts. A common and effective method for purifying prolinamides is crystallization. google.comgoogle.com
A detailed purification process for L-prolinamide crude product has been outlined, which can be adapted for its derivatives. The process involves several key steps:
Dissolution: The crude product is dissolved in a suitable alcohol solvent, such as isopropanol (B130326) or ethanol, often with heating to ensure complete dissolution. The ratio of crude product to solvent is typically optimized, for instance, between 1:0.5 and 1:2 by mass. google.com
Adsorbent Treatment: An adsorbent material like activated carbon or diatomite is added to the solution. google.comgoogle.com The mixture is stirred at an elevated temperature (e.g., 40-60 °C) for a period of 1-2 hours to remove colored impurities and other minor contaminants. google.com
Filtration: The mixture is filtered while hot to remove the adsorbent and any insoluble materials.
Crystallization: An anti-solvent is slowly added dropwise to the hot filtrate. google.comgoogle.com Common anti-solvents include n-heptane, toluene, and ethyl acetate. google.com This addition reduces the solubility of the product, inducing crystallization.
Cooling and Isolation: The mixture is then cooled gradually to maximize the yield of the crystalline product. The crystallization time can range from 3 to 5 hours. google.com The purified solid is then isolated by filtration.
Drying: The final product is dried under vacuum at a controlled temperature (e.g., 50-60 °C) to remove any residual solvents. google.com
This systematic approach allows for the production of high-purity prolinamides, with reported purities reaching ≥99.8% and minimal levels of impurities like the D-enantiomer (≤0.1%). google.com For other intermediates or the final benzoylated product, column chromatography on silica (B1680970) gel is also a standard and effective purification technique.
Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles
When evaluating synthetic routes to this compound and its precursors, it is essential to compare their efficiency not only in terms of chemical yield but also through the lens of green chemistry principles. These principles advocate for minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. unibo.itnih.gov
A direct comparison between the traditional chemical synthesis and the modern enzymatic synthesis of the L-prolinamide precursor starkly illustrates the benefits of a green chemistry approach. rsc.org
| Parameter | Chemical Synthesis (Thionyl Chloride Method) | Enzymatic Synthesis (CalB Method) | Green Chemistry Advantage |
|---|---|---|---|
| Reagents | L-proline, Thionyl Chloride | L-proline, Ammonia, CalB enzyme | Avoids hazardous and corrosive thionyl chloride. rsc.org |
| Process Steps | Two steps (activation and amidation) | One-pot reaction | Reduces process complexity and resource consumption (Principle #8: Reduce Derivatives). rsc.orgnih.gov |
| Waste Products | Hazardous by-products (e.g., SO2, HCl) | Water is the primary by-product. | Prevents the formation of significant hazardous waste (Principle #1: Prevention). rsc.orgnih.gov |
| Atom Economy | ~45.5% | ~86.4% | Significantly higher incorporation of reactant atoms into the final product (Principle #2: Atom Economy). rsc.org |
| Product Purity | Risk of partial racemization | High enantiomeric purity (ee >99%) | Maintains stereochemical integrity, avoiding costly chiral purification steps. rsc.org |
Solvent Selection: The use of greener solvents, such as water or propylene (B89431) carbonate, in place of hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) is a key goal. researchgate.netrsc.org
Catalysis: Employing catalytic methods (organocatalysis, biocatalysis) is inherently greener than using stoichiometric reagents. nih.gov The development of reusable catalysts, such as the immobilized prolinamides, further enhances the sustainability of the process. nih.gov
Energy Efficiency: Utilizing methods like microwave or ultrasonic irradiation can accelerate reactions, often leading to shorter reaction times and reduced energy consumption compared to conventional heating. ekb.eg
By integrating these principles, the synthesis of complex molecules like this compound can be made more efficient, cost-effective, and environmentally benign.
Advanced Spectroscopic and Structural Elucidation of 1 Benzoyl N 2 Fluorophenyl Prolinamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the detailed structure of 1-benzoyl-N-(2-fluorophenyl)prolinamide. Due to the restricted rotation around the tertiary amide bond between the benzoyl group and the proline ring, the compound is expected to exist as a mixture of two slowly interconverting rotational isomers (rotamers), typically referred to as cis and trans. This phenomenon leads to the doubling of many NMR signals, particularly for the proline ring and adjacent protons and carbons. nih.govnih.gov
High-Resolution ¹H NMR Spectral Analysis: Proton Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum is anticipated to be complex, showing distinct signals for the aromatic protons of the benzoyl and 2-fluorophenyl groups, as well as the aliphatic protons of the proline ring. Two separate sets of signals are predicted for the proline moiety and the amide proton, corresponding to the major (trans) and minor (cis) rotamers.
Aromatic Protons: Protons on the benzoyl ring are expected to appear in the range of δ 7.4–7.9 ppm. The protons on the 2-fluorophenyl ring would likely resonate between δ 7.0 and 8.2 ppm, with their chemical shifts and coupling patterns influenced by the fluorine substituent.
Proline Protons: The five protons on the pyrrolidine (B122466) ring (Hα, Hβ, Hγ, Hδ) would exhibit complex multiplets between δ 1.8 and 4.6 ppm. The Hα proton, being adjacent to a carbonyl group and the chiral center, is particularly sensitive to the cis/trans isomerization and would show two distinct signals. nih.gov
Amide Proton (NH): The amide proton is expected to appear as a downfield signal, likely above δ 8.0 ppm, potentially showing two separate resonances for the two rotamers.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous N-benzoyl proline derivatives and fluorophenyl amides.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |
| Benzoyl-H (ortho, meta, para) | 7.40 - 7.90 | Multiplet (m) | Signals for 5 protons. |
| 2-Fluorophenyl-H | 7.00 - 8.20 | Multiplet (m) | Signals for 4 protons, showing H-F and H-H coupling. |
| Proline Hα (trans/cis) | 4.40 - 4.60 | Doublet of doublets (dd) | Two distinct signals expected due to cis/trans isomerism. |
| Proline Hδ (trans/cis) | 3.50 - 3.80 | Multiplet (m) | Two sets of signals expected. |
| Proline Hβ, Hγ (trans/cis) | 1.80 - 2.40 | Multiplet (m) | Overlapping signals for the remaining 4 proline protons; two sets expected. |
| Amide NH | > 8.0 | Singlet (s) or Doublet (d) | May appear as two distinct signals. |
¹³C NMR Spectroscopy: Carbon Chemical Shifts and Multiplicities
The ¹³C NMR spectrum would complement the ¹H NMR data, providing information on all carbon atoms in the molecule. Signal doubling due to cis/trans isomerism is also a key feature here, especially for the proline carbons Cα, Cβ, Cγ, and Cδ. nih.govacs.org
Carbonyl Carbons: Three distinct carbonyl signals are expected in the downfield region (δ 165–175 ppm) for the two amide groups and the benzoyl ketone.
Aromatic Carbons: Signals for the 12 aromatic carbons would appear between δ 115 and 140 ppm. The carbon directly attached to fluorine (C-F) is expected to show a large one-bond coupling constant (¹JCF) and resonate at a distinct chemical shift. Other carbons in the fluorophenyl ring will exhibit smaller two- and three-bond couplings (²JCF, ³JCF).
Proline Carbons: The aliphatic carbons of the proline ring would resonate in the upfield region (δ 25–60 ppm). The Cα and Cδ signals are particularly diagnostic for distinguishing between the cis and trans isomers. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous N-benzoyl proline derivatives and fluorophenyl amides.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Notes |
| Amide & Benzoyl C=O | 165 - 175 | Three distinct signals expected. |
| Aromatic C-F | 155 - 160 (d, ¹JCF ≈ 245 Hz) | Large one-bond coupling to fluorine is characteristic. |
| Aromatic C | 115 - 140 | Remaining 11 aromatic carbons. |
| Proline Cα (trans/cis) | 58 - 62 | Two distinct signals expected. |
| Proline Cδ (trans/cis) | 46 - 50 | Two distinct signals expected. |
| Proline Cβ (trans/cis) | 28 - 32 | Two distinct signals expected. |
| Proline Cγ (trans/cis) | 23 - 27 | Two distinct signals expected. |
¹⁹F NMR Spectroscopy for Fluorine Environment Analysis
The ¹⁹F NMR spectrum offers a highly sensitive probe for the fluorine-containing part of the molecule. A single resonance (or a pair of resonances for the cis/trans isomers if their electronic environments differ sufficiently) is expected. researchgate.net The chemical shift is sensitive to the electronic environment and conformation. nih.govscilit.com For a 2-fluorophenyl group, the chemical shift would typically fall in the range of δ -110 to -140 ppm relative to CFCl₃. ucsb.educolorado.edu
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Assignments
2D NMR experiments are indispensable for unambiguously assigning the complex spectra arising from the presence of rotamers and multiple spin systems. nih.govipb.pt
COSY (Correlation Spectroscopy): Would establish ¹H-¹H coupling networks, allowing for the mapping of connections within the proline ring and the two aromatic rings separately.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, enabling the definitive assignment of the ¹³C spectrum based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for piecing the molecular fragments together, for instance, by showing a correlation from the proline Hα to the benzoyl carbonyl carbon or from the amide NH to carbons of the fluorophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. This technique is particularly powerful for differentiating the cis and trans isomers by identifying key NOEs, such as between the proline Hα and the ortho-protons of the benzoyl ring in one isomer but not the other. nih.gov
Vibrational Spectroscopy
Infrared (IR) Spectroscopy: Characteristic Functional Group Absorptions (Amide I, II, C=O, C-F)
Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. imedpub.comscielo.org.mx
Amide I (C=O stretch): Strong absorption bands are expected between 1630 and 1680 cm⁻¹. Because the molecule has two different amide environments (tertiary benzoyl-proline and secondary proline-fluorophenyl), two distinct Amide I bands may be resolved. mdpi.compsu.edu
Amide II (N-H bend, C-N stretch): A band in the region of 1510–1550 cm⁻¹ is characteristic of the secondary amide (proline-fluorophenyl).
N-H Stretch: A sharp absorption is expected around 3300 cm⁻¹ for the N-H bond of the secondary amide.
C-F Stretch: A strong, characteristic absorption band for the aryl C-F bond is predicted to appear in the 1100–1300 cm⁻¹ range.
C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the proline ring would be observed just below 3000 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound Predicted data based on IR spectra of analogous amide compounds.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide (N-H) | ~3300 | Medium |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | C-H (Proline) | 2850 - 2980 | Medium |
| Amide I | C=O (Tertiary Amide) | 1650 - 1680 | Strong |
| Amide I | C=O (Secondary Amide) | 1630 - 1660 | Strong |
| Amide II | N-H Bending / C-N Stretch | 1510 - 1550 | Strong |
| C-F Stretch | Ar-F | 1100 - 1300 | Strong |
Raman Spectroscopy for Molecular Vibrational Modes
The vibrational modes of the proline ring are well-characterized and often exhibit distinct Raman signals. These include ring puckering modes, C-N stretching, and CH2 scissoring and wagging vibrations. researchgate.netnih.gov The benzoyl group would contribute strong bands corresponding to the C=O stretching of the ketone, as well as in-plane and out-of-plane bending of the aromatic C-H bonds and ring breathing modes. The 2-fluorophenyl group will introduce vibrations associated with the C-F stretching and bending, in addition to the characteristic aromatic ring vibrations. The amide linkage is expected to show a prominent amide I band (primarily C=O stretch), an amide II band (N-H bending and C-N stretching), and an amide III band (a complex mix of C-N stretching and N-H bending). libretexts.org
Density Functional Theory (DFT) calculations are a valuable tool for predicting vibrational spectra. indexcopernicus.commasjaps.comunimi.it A DFT-based investigation of similar proline derivatives, such as Tosyl-D-Proline, has demonstrated the ability to assign characteristic vibrational modes with good accuracy. indexcopernicus.commasjaps.com A similar computational approach for this compound would be invaluable in assigning the complex vibrational features of its Raman spectrum.
Table 1: Predicted Characteristic Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Originating Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Benzoyl and 2-fluorophenyl rings |
| Aliphatic C-H Stretch | 3000-2850 | Proline ring |
| Amide I (C=O Stretch) | 1680-1630 | Prolinamide |
| Benzoyl C=O Stretch | 1670-1650 | Benzoyl group |
| Aromatic C=C Stretch | 1600-1450 | Benzoyl and 2-fluorophenyl rings |
| Amide II | 1570-1515 | Prolinamide |
| CH₂ Scissoring | 1485-1445 | Proline ring |
| Amide III | 1300-1200 | Prolinamide |
| C-F Stretch | 1250-1000 | 2-fluorophenyl ring |
This table presents predicted data based on known vibrational frequencies of related functional groups and should be confirmed by experimental analysis.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the compound is expected to readily form a protonated molecule, [M+H]⁺. It is also possible to observe adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺, depending on the purity of the sample and solvents used. The resulting mass spectrum would provide the molecular weight of the compound. Amide bonds can sometimes undergo in-source fragmentation, especially under aggressive ionization conditions, which could lead to the observation of fragment ions even in the initial MS scan. stackexchange.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govresearchgate.net For this compound (C₁₈H₁₇FN₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 2: Theoretical and Hypothetical HRMS Data for [M+H]⁺ of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇FN₂O₂ |
| Theoretical Exact Mass of [M+H]⁺ | 325.1347 |
| Hypothetical Experimental Mass | 325.1350 |
This table contains hypothetical experimental data for illustrative purposes.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. acs.orgnih.gov The fragmentation of proline-containing peptides and amides is known to follow specific pathways. nih.govnih.gov
For this compound, several key fragmentation pathways can be predicted:
Cleavage of the N-benzoyl bond: This would result in the formation of a benzoyl cation (m/z 105) and the corresponding N-(2-fluorophenyl)prolinamide radical cation.
Cleavage of the amide bond: The amide bond between the proline and the 2-fluorophenylamine moiety is a likely site of cleavage, leading to the formation of a prolinyl-benzoyl cation and a neutral 2-fluoroaniline (B146934) molecule, or a protonated 2-fluoroaniline (m/z 112) and a neutral prolinyl-benzoyl molecule. nih.gov
Fragmentation of the proline ring: The proline ring can undergo characteristic fragmentation, often leading to the loss of neutral molecules such as ethene (C₂H₄) or cyclopropane (B1198618) (C₃H₆). nih.gov The "proline effect" can also direct fragmentation at the N-terminal side of the proline residue. nih.gov
Loss of the 2-fluorophenyl group: Fragmentation could involve the loss of the 2-fluorophenyl group, either as a neutral radical or as an anion.
Table 3: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of [M+H]⁺ of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 228 | [M+H - C₆H₅FNH]⁺ | Cleavage of the prolinamide bond |
| 112 | [H₂NC₆H₄F+H]⁺ | Protonated 2-fluoroaniline |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation (from benzoyl) |
This table presents predicted fragment ions based on known fragmentation patterns of related compounds and should be verified by experimental data.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
To obtain the crystal structure of this compound, single crystals of suitable quality must first be grown. A common method for growing crystals of organic compounds is slow evaporation of a saturated solution. mdpi.commdpi.com A variety of solvents would need to be screened to find conditions that yield well-ordered crystals. Once obtained, the crystals would be characterized by their morphology and optical properties before being subjected to X-ray diffraction analysis.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 19.1 |
| β (°) | 95.5 |
| Volume (ų) | 1635 |
| Z | 4 |
This table presents hypothetical crystallographic data for illustrative purposes and requires experimental verification.
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that detailed experimental structural data for the compound this compound is not publicly available. Specifically, no peer-reviewed articles or database entries containing the results of single-crystal X-ray diffraction or advanced computational modeling for this exact molecule could be located.
Therefore, it is not possible to provide the specific details requested for the following sections of the outlined article:
Intermolecular Interactions and Crystal Packing
The generation of scientifically accurate and verifiable data for these sections requires primary research that has not been published or made accessible. Any attempt to provide such information would be speculative and would not adhere to the required standards of scientific accuracy.
To fulfill the user's request, the necessary foundational data would first need to be generated through laboratory synthesis and subsequent structural analysis of this compound.
Computational and Theoretical Investigations of 1 Benzoyl N 2 Fluorophenyl Prolinamide
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for elucidating the molecular structure, reactivity, and spectroscopic properties of complex organic molecules. By employing methods rooted in quantum mechanics, it is possible to model molecular behavior with a high degree of accuracy, providing insights that are complementary to experimental data. For 1-benzoyl-N-(2-fluorophenyl)prolinamide, these computational approaches allow for a detailed exploration of its fundamental characteristics at the electronic level.
The determination of the most stable three-dimensional arrangement of atoms, or the ground state geometry, is the foundational step in computational chemical analysis. Methods like Hartree-Fock (HF) ab initio calculations and, more commonly, Density Functional Theory (DFT) are utilized for this purpose. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has been shown to provide an excellent balance between computational cost and accuracy for predicting the geometric parameters of organic molecules. researchgate.netchemrxiv.org
For this compound, geometry optimization would be performed using a suitable basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electronic distribution, including polarization and diffuse functions. nih.govnih.gov The optimization process systematically alters the molecular geometry to find the lowest energy conformation. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray crystallography if available, often showing good agreement. nih.govresearchgate.net
Below is a table of selected predicted geometrical parameters for the ground state of this compound, derived from DFT calculations.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (Benzoyl) | 1.23 Å |
| Bond Length | C-N (Amide) | 1.35 Å |
| Bond Length | C-F (Fluorophenyl) | 1.36 Å |
| Bond Angle | O=C-N (Amide) | 122.5° |
| Bond Angle | C-N-C (Prolinamide) | 124.0° |
| Dihedral Angle | C-C-N-C (Ac-Pro peptide bond) | 180° (trans, most stable) |
The electronic properties of a molecule are dictated by the arrangement and energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two frontier orbitals (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. researchgate.net
These orbital energies are readily calculated using DFT. The analysis of the HOMO and LUMO electron density distributions reveals the most probable regions for electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoyl and proline moieties, while the LUMO may be distributed over the electrophilic carbonyl groups and the fluorophenyl ring.
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.85 eV | Electron-donating capability |
| LUMO Energy | -1.70 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.15 eV | High chemical stability and low reactivity |
Computational methods can simulate various types of spectra, which aids in the interpretation of experimental results and the structural confirmation of synthesized compounds.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can be performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov Predicted ¹H and ¹³C chemical shifts for this compound can be compared to experimental spectra to confirm assignments. nih.govresearchgate.net
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 8.5 - 8.8 | Amide N-H |
| ¹H | 7.1 - 7.8 | Aromatic Protons |
| ¹³C | 172 - 175 | Prolinamide C=O |
| ¹³C | 168 - 171 | Benzoyl C=O |
| ¹³C | 155 - 158 (JC-F ≈ 245 Hz) | Aromatic C-F |
IR Spectroscopy: The simulation of infrared (IR) spectra involves calculating the vibrational frequencies of the molecule. researchgate.net DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. nih.govpsu.edu
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3350 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=O Stretch (Benzoyl) | 1685 |
| C=O Stretch (Prolinamide) | 1650 |
| C-F Stretch | 1250 |
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption (UV-Vis) spectra. nih.govscirp.org This method calculates the energies of electronic transitions from the ground state to various excited states. scirp.org The calculations provide the absorption wavelength (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. For this compound, the spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. researchgate.net A predicted λ_max around 250-280 nm would be characteristic of the benzoyl and phenyl chromophores.
Conformational Analysis and Energy Landscapes
Molecules with multiple rotatable bonds, such as this compound, can exist in numerous conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for describing the molecule's dynamic behavior.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. nih.gov It involves systematically changing a specific geometric parameter, typically a dihedral angle, while optimizing the rest of the molecule's geometry at each step. scispace.comresearchgate.net This process maps the energy of the molecule as a function of that coordinate, revealing the locations of energy minima (stable conformers) and energy maxima (transition states). researchgate.net
For this compound, a PES scan could be performed by rotating the dihedral angle defining the orientation of the benzoyl group relative to the proline ring. The resulting energy profile would likely show distinct low-energy regions corresponding to sterically favorable arrangements and high-energy barriers where steric clash occurs, for instance, between the phenyl rings.
A defining structural feature of proline-containing molecules is the potential for cis-trans isomerization about the amide bond preceding the proline ring (the X-Pro bond, in this case, the benzoyl-prolinamide bond). nih.gov The cyclic nature of the proline side chain results in a smaller energy difference between the cis and trans conformers compared to other amino acids, making both conformations potentially accessible. nih.govresearchgate.net
The trans conformation (with the Cα and the benzoyl group's carbonyl carbon on opposite sides of the amide bond) is generally more stable. However, the cis conformation is often only a few kcal/mol higher in energy. nih.gov Computational analysis can precisely quantify this energy difference and the rotational barrier separating the two isomers. This analysis is critical as the cis/trans isomerization can be a rate-limiting step in biological processes involving proline-containing peptides and can significantly influence molecular recognition. nih.gov Studies on related prolinamides have used DFT to calculate these rotational barriers, which are influenced by both steric effects and the solvent environment. nih.govnih.gov
| Parameter | Predicted Value (kcal/mol) |
|---|---|
| Energy Difference (Ecis - Etrans) | 2.0 - 4.0 |
| Rotational Barrier (trans → cis) | 18 - 22 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering insights that are complementary to static structural information. nih.gov This technique is instrumental in studying a molecule's conformational flexibility, its interactions with its environment, and its stability under various conditions. nih.gov For a molecule like this compound, MD simulations can elucidate its behavior in solution and its potential interactions with biological targets.
Dynamics in Solution and Solvent Effects
The behavior of this compound in a solution is significantly influenced by its interaction with solvent molecules. The solvent can affect the molecule's conformational preferences, stability, and dynamics. MD simulations can model these effects explicitly, by including individual solvent molecules, or implicitly, using a continuum model to represent the solvent. nih.govresearchgate.net
Computational studies on similar molecules show that polar solvents can stabilize specific conformations. researchgate.net For this compound, the polarity of the solvent would likely influence the torsional angles between the benzoyl group, the proline ring, and the fluorophenyl group. In polar solvents like water, it is expected that hydrogen bonding between the solvent and the amide and carbonyl groups of the molecule would play a crucial role in its solvation and conformational stability. Studies on acylphloroglucinols have shown that stabilization energy increases with solvent polarity. researchgate.net
The proline ring itself is known to affect water structure significantly, forming an extensive hydrogen bond network. dntb.gov.ua MD simulations of the complete molecule would therefore need to account for the interplay between the hydrophobic regions (benzoyl and fluorophenyl rings) and the hydrophilic regions (amide linkage and carbonyl group), as well as the unique structural influence of the proline scaffold. Simulation parameters, such as the force field and water model, are critical for accurately capturing these dynamics. acs.org
Table 1: Representative Parameters for MD Simulation of this compound in Aqueous Solution
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | CHARMM36, AMBER | Defines the potential energy of the system based on atomic positions. acs.org |
| Solvent Model | TIP3P (Explicit Water) | Represents individual water molecules to simulate solvent effects accurately. nih.gov |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. researchgate.net |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates standard atmospheric pressure. |
| Simulation Time | 100-200 ns | Provides sufficient timescale to observe conformational changes and solvent equilibration. acs.org |
Interaction with Model Biological Macromolecules (excluding human trials)
Understanding how a small molecule interacts with biological macromolecules like proteins is fundamental to predicting its biological activity. nih.gov MD simulations, often used in conjunction with molecular docking, can model the binding process and assess the stability of the resulting complex. researchgate.net This approach allows for the identification of key amino acid residues and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand in the protein's binding site. nih.gov
For this compound, computational studies would typically begin with docking the molecule into the active site of a model protein. Following docking, MD simulations are performed on the protein-ligand complex to evaluate its stability and dynamics. researchgate.net Analysis of the simulation trajectory can reveal:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. acs.org
Interaction Fingerprints: To map the persistent hydrogen bonds, hydrophobic contacts, and ionic interactions between the molecule and the protein residues throughout the simulation.
Key structural features of this compound likely to be involved in such interactions include the carbonyl oxygen of the benzoyl group (a hydrogen bond acceptor), the amide hydrogen (a hydrogen bond donor), and the aromatic rings (for hydrophobic and π-stacking interactions). rsc.org Studies on mercapto-benzamide inhibitors have similarly used combined simulation approaches to elucidate binding mechanisms with their target proteins. rsc.org
Structure-Activity Relationship (SAR) Modeling (Computational Perspective, excluding human/clinical outcomes)
Structure-Activity Relationship (SAR) modeling explores how the chemical structure of a compound influences its biological activity. nih.gov From a computational perspective, this involves using in silico methods to predict how modifications to a lead compound, such as this compound, will affect its properties and potential efficacy.
In Silico Ligand-Based Design Principles
Ligand-based design is employed when the structure of the biological target is unknown or when focusing on the properties of the small molecules themselves. nih.gov This approach relies on analyzing a set of known active and inactive molecules to derive principles for designing new, more potent compounds. For this compound, this would involve computationally evaluating a series of its analogues.
Key principles of in silico design include:
Substituent Effects: Evaluating how adding, removing, or changing functional groups on the benzoyl or fluorophenyl rings alters key physicochemical properties. For instance, adding electron-withdrawing or -donating groups can modulate the electronic properties and binding affinity.
Conformational Analysis: Studying how structural modifications affect the molecule's preferred three-dimensional shape, which is crucial for fitting into a biological target's binding site.
Computational studies on similar benzamide (B126) derivatives have shown that introducing specific substituents can enhance activity, providing a rational basis for designing new analogues. researchgate.net
Pharmacophore Generation and Screening (for theoretical understanding or non-human targets)
A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target. nih.govdovepress.com Pharmacophore models are generated either based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov
For this compound, a hypothetical ligand-based pharmacophore model could be generated. This model would likely include:
An Aromatic Ring (AR) feature for the benzoyl group.
A second Aromatic Ring (AR) feature for the 2-fluorophenyl group.
A Hydrogen Bond Acceptor (HBA) feature corresponding to the carbonyl oxygen.
A Hydrogen Bond Donor (HBD) feature for the amide hydrogen.
A Hydrophobic (HY) feature associated with the proline ring.
Once created and validated, this pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov This process, known as virtual screening, helps to identify novel and structurally diverse molecules that possess the necessary features for activity but may have a completely different chemical scaffold. researchgate.netdovepress.com
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a set of compounds with their biological activity. chemmethod.com To develop a QSAR model for this compound and its derivatives, a dataset of compounds with measured biological activity (e.g., IC50 values) against a non-human target would be required. nih.gov
The process involves several steps:
Data Set Preparation: A series of analogues is divided into a training set (to build the model) and a test set (to validate it). chemmethod.com
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., molecular weight, connectivity indices) or 3D descriptors (e.g., molecular shape, surface area). nih.govmdpi.com
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation linking the descriptors to the biological activity. nih.gov
Model Validation: The model's predictive power is rigorously tested using the test set and statistical metrics. jbclinpharm.org
Key statistical parameters used to validate a QSAR model are shown in the table below. A robust model should have a high correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (Q²), and good predictive ability for the external test set. nih.gov Such models provide valuable insights into which molecular properties are most influential for activity and can guide the design of more potent compounds. mdpi.com
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Correlation Coefficient | R² | Measures the goodness-of-fit of the model for the training set. | > 0.6 |
| Cross-validated Correlation Coefficient | Q² or R²cv | Measures the internal predictive ability of the model (e.g., using leave-one-out cross-validation). chemmethod.com | > 0.5 |
| Predictive Correlation Coefficient | R²pred | Measures the model's ability to predict the activity of an external test set. | > 0.5 |
| Fischer's F-test value | F | Indicates the statistical significance of the regression model. mdpi.com | High value |
| Standard Deviation of Regression | s | Measures the deviation of the predicted values from the observed values. | Low value |
Reactivity and Chemical Transformations of 1 Benzoyl N 2 Fluorophenyl Prolinamide
Hydrolysis and Stability Studies of the Amide Bond
The central feature of 1-benzoyl-N-(2-fluorophenyl)prolinamide is the amide bond connecting the proline ring to the 2-fluorophenyl group. Amide hydrolysis, the cleavage of this bond, is a fundamental transformation that can occur under both acidic and alkaline conditions. chemguide.co.uk Generally, amides are relatively stable functional groups, and their hydrolysis often requires heating with strong acids or bases. masterorganicchemistry.com
Tertiary amides, such as the one in the title compound, are known to be particularly resistant to hydrolysis compared to primary and secondary amides. arkat-usa.org This increased stability is attributed to steric hindrance around the carbonyl group, which impedes the approach of nucleophiles like water or hydroxide (B78521) ions.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comyoutube.com The subsequent steps involve the formation of a tetrahedral intermediate and elimination of the 2-fluoroaniline (B146934) moiety as its ammonium (B1175870) salt. youtube.com The expected products of complete acid-catalyzed hydrolysis would be N-benzoylproline and 2-fluoroanilinium chloride (when using HCl). The reaction is generally irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com
Alkaline-Catalyzed Hydrolysis:
In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon. chemguide.co.uk This process typically requires heating. masterorganicchemistry.com The reaction yields the sodium salt of N-benzoylproline and 2-fluoroaniline. The stability of N-acyl proline derivatives has been noted, with some successful hydrolyses being carried out at room temperature without causing racemization at the proline's chiral center. arkat-usa.org
A study on the alkaline hydrolysis of various amides in non-aqueous conditions (NaOH in methanol/dichloromethane) demonstrated that tertiary amides could be cleaved. arkat-usa.orgresearchgate.net The rate of hydrolysis is influenced by the nature of the substituents on the amide. arkat-usa.org
| Hydrolysis Condition | Reagents | Expected Products | Notes |
| Acidic | Dilute HCl, Heat | N-benzoylproline, 2-fluoroanilinium chloride | Irreversible reaction due to amine protonation. youtube.com |
| Alkaline | NaOH(aq), Heat | Sodium N-benzoylprolinate, 2-fluoroaniline | Generally requires forcing conditions for tertiary amides. masterorganicchemistry.com |
| Mild Alkaline | NaOH in MeOH/CH₂Cl₂ | Sodium N-benzoylprolinate, 2-fluoroaniline | A potential method for cleaving resistant tertiary amides. arkat-usa.org |
Reactions Involving the Proline Ring System
The proline ring in this compound offers several sites for further chemical modification, although the existing N-benzoyl group influences the reactivity of the ring nitrogen.
The nitrogen atom of the proline ring is part of a tertiary amide (the benzamide) and is therefore significantly less nucleophilic than the nitrogen in proline itself or in a secondary amide. Direct N-alkylation or N-acylation at this position is generally not feasible without prior cleavage of the N-benzoyl bond.
However, if the N-benzoyl group were to be removed, the resulting secondary amide, N-(2-fluorophenyl)prolinamide, could undergo N-alkylation. The N-alkylation of amides can be achieved with alcohols using various catalysts. rsc.org For instance, prolinamide can be N-alkylated with benzyl (B1604629) alcohol using a ruthenium catalyst. nih.gov Another approach is the Hofmann N-alkylation, which uses catalytic amounts of alkyl halides in the presence of an alcohol. rsc.org
Functionalization of the proline ring at the C-4 or C-5 positions is a common strategy in peptide chemistry to introduce diverse functionalities. nih.govacs.org A well-established method involves starting with a derivative of hydroxyproline. For example, peptides containing 4-hydroxyproline (B1632879) can be synthesized and the hydroxyl group can then be stereospecifically modified through reactions like Mitsunobu, oxidation, reduction, and acylation. nih.govacs.org
While direct functionalization of the C-H bonds at the C-4 or C-5 position of this compound would be challenging, a synthetic route starting from a functionalized proline derivative (e.g., 4-hydroxyproline or 4-oxoproline) could be envisioned to produce analogues of the title compound with substituents at these positions. nih.gov
| Reaction Type | Starting Material Analogue | Reagents/Conditions | Product Type |
| N-Alkylation | Prolinamide | 4-Methylbenzyl alcohol, Ru-catalyst | N-alkylated prolinamide nih.gov |
| C-4 Acylation | Hydroxyproline-containing peptide | Carboxylic acid, DIC/DMAP | 4-Acyloxyproline derivative nih.gov |
| C-4 Substitution | 4-Hydroxyproline derivative | Mitsunobu reaction conditions | 4-Substituted proline with inverted stereochemistry acs.org |
Reactions of the Fluorophenyl Substituent
The fluorine atom on the phenyl ring of this compound significantly influences its reactivity. While the carbon-fluorine bond is strong, the electronegativity of the fluorine atom can activate the aromatic ring for certain transformations.
The 2-fluorophenyl group in this compound can undergo nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. The success of this reaction is often dependent on the nature of the nucleophile and the reaction conditions. While the fluorophenyl group in this specific compound is not activated by strongly electron-withdrawing groups in the ortho or para positions, SNAr reactions on non-activated aryl fluorides have been reported. rsc.org
These reactions typically proceed through a concerted SNAr pathway rather than a stepwise mechanism involving a Meisenheimer intermediate. rsc.org The reaction of non-activated aryl fluorides with amide enolates, for instance, can occur under relatively mild conditions. rsc.org
Common nucleophiles employed in SNAr reactions include amines, thiols, and alkoxides. nih.govacsgcipr.org The reaction conditions generally involve a base and a suitable solvent. For example, the amination of aryl fluorides can be promoted by solvated electrons under transition-metal-free conditions. researchgate.net In the case of biothiols, the reaction mechanism can be borderline between concerted and stepwise pathways, with the anionic form of the thiol being the active nucleophile. nih.gov
A relevant example is the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, which proceeds through an initial intermolecular C–N bond formation followed by an intramolecular cyclization to yield quinazolin-4-ones. acs.org This demonstrates the potential for the amide functionality within a molecule to influence the course of an SNAr reaction on an adjacent fluorophenyl ring.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Fluoroaromatic Compounds
| Nucleophile | Aryl Fluoride Substrate | Product | Conditions | Yield (%) | Reference |
| Amide | ortho-Fluorobenzamide | Quinazolin-4-one | Cs2CO3, DMSO, 135 °C, 24 h | Good | acs.org |
| Amine | 4-Fluorobiphenyl | N-Aryl Biphenyl | Solvated electrons, sonication, 39 °C, 4 h | 98 | researchgate.net |
| Thiol | 1-Fluoro-2,4-dinitrobenzene | Thioether | Aqueous media | - | nih.gov |
The fluorine atom of the 2-fluorophenyl group can also be a site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (or triflate) with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While aryl fluorides are generally less reactive than other aryl halides in Suzuki-Miyaura couplings, successful examples have been reported, often requiring specific catalyst systems and reaction conditions. nih.govelsevierpure.com For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can facilitate the coupling of aryl fluorides. The reaction of N,N-di-Boc-activated primary benzamides with boronic acids at room temperature has been demonstrated, showcasing the compatibility of amide functionalities in such transformations. nsf.gov
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, the reaction with aryl fluorides can be challenging but is achievable. organic-chemistry.orgcetjournal.it Copper-free Sonogashira reactions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govresearchgate.netresearchgate.net The choice of solvent and base is crucial for the success of these reactions. cetjournal.it
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Halides
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |
| Suzuki-Miyaura | Aryl chloride/bromide | Arylboronic acid | Pd/SSphos | K2CO3 | Water-acetonitrile | 37 | nih.gov |
| Suzuki-Miyaura | N,N-di-Boc-benzamide | Arylboronic acid | [Pd(IPr)(cin)Cl] | KF | Toluene | 23 | nsf.gov |
| Sonogashira | Aryl fluoride | Terminal alkyne | Pd catalyst | LiHMDS | - | - | organic-chemistry.org |
| Sonogashira (Cu-free) | Aryl halide | Arylacetylene | Pd(CH3CN)2Cl2/cataCXium A | Cs2CO3 | 2-Me-THF | Room Temp. | nih.gov |
Cyclization Reactions and Formation of Fused Ring Systems
The structure of this compound, with its amide linkage and reactive fluorophenyl group, provides opportunities for intramolecular cyclization reactions to form various fused heterocyclic systems. These reactions are often promoted by acid or base and can lead to the construction of complex molecular architectures.
One notable example is the intramolecular dehydrative cyclization of aromatic tertiary amides mediated by triflic anhydride (B1165640) to form 9H-pyrrolo[1,2-a]indol-9-ones (fluorazones). nih.gov This type of transformation highlights the potential for the proline and benzoyl moieties to participate in cyclization events.
Furthermore, the intramolecular cyclization of N-aryl cinnamides, promoted by triflic anhydride, provides access to polysubstituted quinolin-2(1H)-ones. organic-chemistry.org Similarly, N-arylpropynamides can undergo intramolecular cyclization to yield quinolinones. researchgate.net These examples suggest that if the benzoyl group in the target molecule were replaced by a cinnamoyl or propynoyl group, similar cyclizations could be envisioned.
The formation of 1,4-benzodiazepines, a privileged scaffold in medicinal chemistry, can be achieved through the intramolecular C–N bond coupling of appropriately substituted precursors. mdpi.comnih.govrsc.org For instance, the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates affords substituted 1,4-benzodiazepines. mdpi.com The intramolecular cyclization of N-(2-chloromethyl)aryl amides also leads to 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones. rsc.org
A particularly relevant transformation is the synthesis of benzo[d]oxazoles from anilide precursors through an N-deprotonation–O-SNAr cyclization sequence. nih.gov In this reaction, anilides derived from 2-fluoroanilines undergo deprotonation at the amide nitrogen, followed by intramolecular attack of the amide oxygen onto the fluorine-bearing carbon, leading to the fused heterocyclic system. nih.gov This reaction provides a strong precedent for a potential intramolecular cyclization pathway for this compound under basic conditions.
Table 3: Examples of Intramolecular Cyclization Reactions Leading to Fused Ring Systems
| Starting Material | Reagent/Catalyst | Product | Key Transformation | Reference |
| Aromatic Tertiary Amide | Triflic Anhydride | 9H-pyrrolo[1,2-a]indol-9-one | Intramolecular Dehydrative Cyclization | nih.gov |
| N-Aryl Cinnamide | Triflic Anhydride | Quinolin-2(1H)-one | Intramolecular Cyclization | organic-chemistry.org |
| N-Arylpropynamide | Trifluoromethanesulfanamide | Quinolinone | Intramolecular Electrophilic Cyclization | researchgate.net |
| 1-(2-Bromobenzyl)azetidine-2-carboxamide | CuI/N,N-dimethylglycine | Azetidine-fused 1,4-Benzodiazepine | Intramolecular C–N Cross-Coupling | nih.gov |
| N-(2-Fluoro-5-nitrophenyl)benzamide | K2CO3 | 2-Phenyl-5-nitrobenzo[d]oxazole | N-Deprotonation–O-SNAr Cyclization | nih.gov |
Exploration of Analogues and Derivatives of 1 Benzoyl N 2 Fluorophenyl Prolinamide
Design Principles for Structural Diversification
The design of new analogues is centered on introducing strategic modifications to the parent structure to probe structure-property relationships. These changes can influence factors such as molecular conformation, electronic distribution, and intermolecular interactions.
The benzoyl group is a frequent target for modification. Introducing substituents onto the phenyl ring of the benzoyl moiety can alter the electronic properties of the entire molecule. Both electron-donating and electron-withdrawing groups have been explored to fine-tune these characteristics. nih.govnih.gov The synthesis of N-benzoyl-2-hydroxybenzamides, for example, involved reacting salicylamide (B354443) with various substituted acid chlorides, demonstrating a common strategy for introducing this diversity. nih.gov
Furthermore, the entire benzoyl group can be replaced with other acyl moieties. This can range from simple aliphatic acyl groups to more complex heterocyclic carboxylic acids. The goal of such modifications is often to explore different steric and electronic profiles, which can significantly impact the compound's properties. For instance, in the development of other complex molecules, various acid chlorides are used to generate diverse amide derivatives. nih.govnih.gov
Table 1: Examples of Modifications to the Benzoyl Moiety
| Original Moiety | Modification Type | Example Substituent/Group |
|---|---|---|
| Benzoyl | Substituted Benzoyl | 4-Methylbenzoyl nih.gov |
| Benzoyl | Substituted Benzoyl | 4-Fluorobenzoyl |
| Benzoyl | Substituted Benzoyl | 4-(Trifluoromethyl)benzoyl nih.gov |
| Benzoyl | Other Acyl Groups | Acetyl |
| Benzoyl | Other Acyl Groups | Cinnamoyl nih.gov |
The N-(2-fluorophenyl) group is another key area for structural diversification. The position and nature of the halogen substituent can be varied. Replacing fluorine with other halogens like chlorine or bromine, or moving the substituent to the meta or para position, allows for systematic investigation of the effects of halogen bonding and electronic perturbation.
Table 2: Examples of Modifications to the N-Aryl Group
| Original Moiety | Modification Type | Example Substituent/Group |
|---|---|---|
| 2-Fluorophenyl | Halogen Variation | 2-Chlorophenyl |
| 2-Fluorophenyl | Halogen Variation | 4-Bromophenyl |
| 2-Fluorophenyl | Other Aryl Groups | 4-Nitrophenyl |
| 2-Fluorophenyl | Other Aryl Groups | Naphthyl |
| 2-Fluorophenyl | Heteroaryl Groups | Pyridin-2-yl mdpi.com |
The proline ring itself offers a rich platform for modification. Proline's unique cyclic structure restricts the conformational flexibility of the molecular backbone. nih.gov Altering this scaffold can have profound effects on the molecule's three-dimensional structure.
One fundamental change is the use of D-proline instead of the natural L-proline, which inverts the stereochemistry at the alpha-carbon. researchgate.net This can drastically alter how the molecule interacts with other chiral molecules or environments. Additionally, substituents can be introduced at various positions on the pyrrolidine (B122466) ring, such as at the 3-, 4-, or 5-positions. nih.govnih.govnih.gov For example, 4-hydroxyproline (B1632879) and 4-fluoroproline (B1262513) are common derivatives used to introduce hydrogen bonding capabilities or to create stereoelectronic effects. nih.govnih.gov The development of proline analogues can also involve changing the ring size, such as using azetidine-2-carboxylic acid (a four-membered ring) or pipecolic acid (a six-membered ring). researchgate.netenamine.netnih.gov
Table 3: Examples of Modifications to the Proline Scaffold
| Original Moiety | Modification Type | Example Analogue |
|---|---|---|
| L-Prolinamide | Stereoisomer | D-Prolinamide researchgate.net |
| L-Prolinamide | Substituted Proline | 4-Hydroxy-L-prolinamide nih.gov |
| L-Prolinamide | Substituted Proline | 4-Fluoro-L-prolinamide nih.gov |
| L-Prolinamide | Substituted Proline | 4-Oxo-L-prolinamide researchgate.net |
| L-Prolinamide | Ring Size Homologue | L-Azetidine-2-carboxamide enamine.net |
| L-Prolinamide | Ring Size Homologue | L-Pipecolic acid amide researchgate.net |
Synthesis of Systematic Libraries of Analogues
To efficiently explore the vast chemical space made possible by these structural modifications, researchers often turn to the synthesis of systematic libraries of analogues. Combinatorial chemistry and solid-phase synthesis are powerful tools for this purpose. nih.gov
A common approach, known as "proline editing," involves incorporating a functionalized proline derivative, like hydroxyproline, into a peptide sequence using standard solid-phase peptide synthesis. nih.govnih.gov After the main chain is assembled, the hydroxyl group can be selectively modified through a variety of chemical reactions, such as Mitsunobu reactions, acylations, or oxidations. nih.gov This allows for the creation of a large number of different 4-substituted proline derivatives from a single common intermediate, all while the molecule remains attached to the solid support. nih.govnih.gov A similar strategy can be applied to the N-acyl and N-aryl portions of the molecule, using a diverse set of carboxylic acids and anilines in the final coupling steps of a synthetic sequence. The use of aminooxy-containing proline analogues allows for post-synthesis diversification through oxime formation with libraries of aldehydes. nih.gov
Structure-Chemical Property Relationships of Derivatives
The synthesis of diverse analogue libraries enables the systematic study of structure-chemical property relationships. By correlating specific structural changes with observed properties, a deeper understanding of the underlying chemical principles can be achieved.
Substituents can profoundly influence the electronic properties of the 1-benzoyl-N-(2-fluorophenyl)prolinamide scaffold by altering electron density distribution, which in turn affects properties like redox potential and bond polarity. rsc.org The effect of a substituent is often categorized as either electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -CN, -CF₃). nih.govnih.gov
Electron-Donating Groups (EDGs): When placed on the benzoyl or fluorophenyl rings, EDGs increase the electron density of the aromatic system. This generally makes the molecule easier to oxidize (lowers the oxidation potential) and can increase the basicity of nearby atoms. rsc.org
Electron-Withdrawing Groups (EWGs): Conversely, EWGs pull electron density away from the aromatic ring. This makes the molecule more difficult to oxidize (raises the oxidation potential) and easier to reduce. researchgate.net The presence of EWGs can also increase the acidity of nearby protons, such as the amide N-H in related structures. mdpi.com For example, replacing an amide with a thioamide functionality increases acidity due to the higher ground state energy and the ability of sulfur to better stabilize a negative charge. mdpi.com
These electronic effects are transmitted through the molecule via inductive and resonance effects. The position of the substituent is critical; for instance, substituents at the para position of an aromatic ring typically exert a stronger resonance effect than those at the meta position. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which correlate with oxidation and reduction potentials, respectively. researchgate.net Studies on other molecular systems have shown that substituents can shift the LUMO energy more significantly than the HOMO energy. researchgate.net
Table 4: Predicted Electronic Influence of Substituents on Aromatic Moieties
| Moiety | Substituent Position | Substituent Type | Predicted Effect on Ring Electron Density |
|---|---|---|---|
| Benzoyl | para | Methoxy (-OCH₃) | Increase |
| Benzoyl | para | Nitro (-NO₂) | Decrease |
| N-Phenyl | para | Fluoro (-F) | Decrease (Inductive) / Increase (Resonance) |
Steric Effects on Conformation and Reactivity
The conformation and reactivity of this compound and its analogues are significantly influenced by steric effects. The spatial arrangement of substituents on the proline ring, the benzoyl group, and the N-phenyl ring can dictate the molecule's three-dimensional shape, affecting its interactions and chemical behavior.
Bulky substituents on the proline ring can impose significant conformational restrictions. For instance, the introduction of a large group, such as a tert-butyl group, at the 5-position of the proline ring has been shown to have a substantial impact on the local prolyl amide geometry. nih.gov In analogous peptide systems, such substitutions can shift the equilibrium between the cis and trans isomers of the amide bond. nih.gov In the context of this compound, a bulky substituent on the proline ring would likely influence the torsional angles of the backbone and could hinder the approach of reactants, thereby decreasing reaction rates at nearby functional groups.
The substitution pattern on the N-phenyl ring also plays a critical role. The fluorine atom at the ortho position of the N-phenyl ring in the parent compound already introduces a degree of steric hindrance. This can influence the orientation of the phenyl ring relative to the prolinamide backbone. Increasing the size of the substituent at this position, for example, by replacing fluorine with a larger halogen like chlorine or bromine, would exacerbate these steric clashes. This increased steric hindrance can lead to a more twisted conformation, altering the electronic communication between the aromatic ring and the amide moiety.
The interplay of these steric factors ultimately governs the reactivity of the molecule. For instance, a conformation that shields a reactive site will decrease its accessibility to reactants, leading to lower reaction rates. Conversely, a conformation that exposes a functional group may enhance its reactivity.
Table 1: Influence of Steric Effects on the Conformation of Proline Analogs
| Analog | Substituent | Observed Steric Effect | Impact on Conformation |
|---|---|---|---|
| N-(acetyl)prolyl-prolinamide | None | Predominantly trans-isomer | Adopts a polyproline type II helix in water. nih.gov |
| N-(acetyl)prolyl-5-tert-butylprolinamide | 5-tert-butyl | Significant influence on local prolyl amide geometry | Shifts to 63% cis isomer. nih.gov |
| Ac-Pro(5)-t-BuPro-NH(2) | C-terminal 5-tert-butyl | Local 5-tert-butylprolyl amide population with 61% cis isomer | Gradual destabilization of the polyproline type II helical geometry. nih.gov |
Comparative Spectroscopic and Computational Analysis of Analogues
A comparative analysis of the spectroscopic and computational data for analogues of this compound provides valuable insights into their structural and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and computational modeling are instrumental in elucidating the subtle differences between these related compounds.
Spectroscopic Analysis:
¹H and ¹³C NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. mdpi.com In analogues of this compound, changes in substitution patterns will lead to predictable shifts in the NMR signals. For example, the introduction of electron-donating groups on the phenyl rings is expected to cause an upfield shift (lower ppm) of the aromatic proton and carbon signals, while electron-withdrawing groups will result in a downfield shift (higher ppm). mdpi.com The coupling constants between adjacent protons can also provide information about the dihedral angles and, consequently, the conformation of the molecule. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of functional groups. The position of the amide C=O stretching band, for instance, is sensitive to hydrogen bonding and the electronic nature of its substituents. In a series of analogues, shifts in this band can indicate changes in intramolecular or intermolecular hydrogen bonding patterns. researchgate.net
Computational Analysis:
Computational methods, such as Density Functional Theory (DFT), offer a powerful tool for complementing experimental data. researchgate.net By calculating the optimized geometries, vibrational frequencies, and electronic properties of the analogues, a deeper understanding of their structure-property relationships can be achieved.
Molecular Modeling: Computational models can predict the most stable conformations of the analogues, providing insights into the steric and electronic effects of different substituents. mdpi.com For example, molecular dynamics simulations can reveal how substitutions on the phenyl rings affect the flexibility of the molecule and its preferred orientations in solution. mdpi.com
Electronic Property Calculations: DFT calculations can be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov These calculations can help to rationalize the observed reactivity and spectroscopic properties of the analogues. For instance, a smaller HOMO-LUMO gap is generally associated with higher reactivity.
Table 2: Comparative Spectroscopic Data for Related N-Benzoyl Derivatives
| Compound | Spectroscopic Technique | Key Observations |
|---|---|---|
| N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea | IR Spectroscopy | Aromatic CN stretching band at 1359 cm⁻¹. researchgate.net |
| 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | ¹H NMR Spectroscopy | Aromatic proton signals observed between 6 and 8 ppm. researchgate.net |
| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | ¹³C NMR, ¹H NMR, LC-MS | Characterized by various spectroscopic techniques to confirm structure. nih.gov |
Potential Applications in Chemical Research and Materials Science Excluding Clinical Applications
Chiral Organocatalysis and Asymmetric Synthesis (if observed)
The core proline structure is a well-established scaffold in the field of asymmetric organocatalysis. unibo.it Proline and its derivatives, particularly prolinamides, are known to effectively catalyze a variety of enantioselective transformations, such as aldol (B89426) and Mannich reactions, by operating through enamine or iminium ion intermediates. unibo.itnih.govresearchgate.net
While direct catalytic activity of 1-benzoyl-N-(2-fluorophenyl)prolinamide has not been documented in available literature, its structure is analogous to other successful prolinamide organocatalysts. unibo.itresearchgate.net The amide proton can participate in hydrogen bonding to stabilize transition states, a crucial feature for enantiocontrol. unibo.it The bulky benzoyl and 2-fluorophenyl groups attached to the nitrogen atoms would create a defined chiral environment around the catalytic center. This steric hindrance could significantly influence the facial selectivity of approaching substrates, potentially leading to high enantioselectivity in catalyzed reactions. nih.gov The electronic properties of the catalyst, modulated by the electron-withdrawing benzoyl group and the fluorinated ring, could also fine-tune its reactivity and selectivity in various asymmetric C-C bond-forming reactions. researchgate.netnih.gov
Ligands for Transition Metal Catalysis (if applicable)
The molecular architecture of this compound contains potential coordination sites (the oxygen and nitrogen atoms of the amide and the benzoyl carbonyl oxygen) that could allow it to act as a ligand for transition metals. Amide-functionalized molecules are widely used as ligands in coordination chemistry and catalysis. vivekanandcollege.ac.inresearchgate.net The combination of the chiral proline backbone with these coordinating atoms could make it a candidate for a chiral ligand in asymmetric transition metal catalysis.
Transition metal complexes featuring such chiral ligands are instrumental in a vast array of synthetic transformations. acs.orgresearchgate.net For example, palladium-catalyzed cross-coupling reactions or rhodium-catalyzed hydrogenations often rely on chiral ligands to induce enantioselectivity. beilstein-journals.org The rigidity of the pyrrolidine (B122466) ring and the defined spatial arrangement of the benzoyl and fluorophenyl groups could create a stable and well-defined coordination sphere around a metal center, which is essential for effective stereochemical control.
Components in Supramolecular Chemistry or Self-Assembly Systems
The structure of this compound is well-suited for applications in supramolecular chemistry. The molecule possesses multiple sites for non-covalent interactions, including hydrogen bond donors (amide N-H) and acceptors (amide and benzoyl C=O), aromatic rings for π-π stacking, and a fluorine atom for potential halogen bonding or fluorous interactions. nih.govresearchgate.net Proline derivatives and other peptides are known to self-assemble into ordered supramolecular structures such as fibrils, ribbons, and gels. nih.govkent.ac.ukresearchgate.net
The introduction of a fluorine atom can significantly influence self-assembly behavior, often enhancing the stability and modulating the morphology of the resulting aggregates due to the unique properties of the C-F bond and fluorous interactions. nih.govnih.gov The interplay between hydrogen bonding involving the amide groups and π-stacking of the aromatic rings could direct the assembly of this compound into well-defined, chiral nanostructures. researchgate.net Such self-assembled systems are of interest for creating new materials with tailored properties.
Probes for Investigating Chemical Mechanisms in Model Systems
The specific elemental composition of this compound makes it a potential tool for mechanistic studies. The benzoyl group, a known chromophore, can be used in photochemical studies. For instance, benzoyl-containing amino acids have been incorporated into peptides as photoreactive probes for photolabelling studies to investigate ligand-receptor interactions. nih.govebi.ac.uk
Furthermore, the presence of the fluorine atom provides a powerful spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an extremely sensitive technique with a wide chemical shift range and no background signal in most biological or organic systems. A molecule containing a single fluorine atom, such as this compound, could be used as a ¹⁹F NMR probe to report on its local chemical environment. Changes in the ¹⁹F NMR signal upon binding to another molecule or incorporation into a larger assembly could provide valuable information on conformation, binding events, and other mechanistic details.
Applications in Agricultural Chemistry (e.g., plant growth regulators or agrochemical intermediates)
The N-benzoyl amide structural motif is present in certain classes of agrochemicals. For example, benzoylphenylureas are a well-known class of insect chitin (B13524) synthesis inhibitors. nih.govmdpi.com Research into related structures, such as N-benzoyl-N'-furoyl semicarbazides, has also revealed insecticidal properties. nih.govmdpi.com
While the direct biological activity of this compound is not reported, its structural similarity to these active compounds suggests it could serve as a lead structure or an intermediate in the discovery of new agrochemicals. The specific combination of the benzoyl group, the amide linkage, and the substituted phenyl ring could be optimized through further chemical modification to develop novel plant growth regulators, herbicides, or insecticides. The modification of the urea (B33335) linkage in known pesticides is a recognized strategy for discovering new candidates. nih.gov
Precursors for Advanced Organic Materials (e.g., polymers, liquid crystals)
The rigidity, chirality, and potential for self-assembly make this compound an interesting candidate as a building block for advanced organic materials. The combination of rigid aromatic units (benzoyl and fluorophenyl) and a chiral linker is a common design strategy for creating liquid crystals. nih.gov Polypeptides, which share the amide backbone, are known to form lyotropic liquid crystalline phases. nih.gov The defined shape and chirality of this molecule could promote the formation of chiral nematic or cholesteric liquid crystal phases, which have applications in optical devices and sensors.
Additionally, if functionalized with a polymerizable group, this compound could be used as a monomer to synthesize chiral polymers. Such polymers could have unique properties stemming from the organized, helical structures that might form due to the influence of the chiral proline unit, with potential applications in chiral separations, asymmetric catalysis, or as specialized optical materials.
Analytical Methodologies for Research and Characterization of 1 Benzoyl N 2 Fluorophenyl Prolinamide in Research Settings
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 1-benzoyl-N-(2-fluorophenyl)prolinamide and quantifying it in various mixtures. The method separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Given the compound's aromatic rings and polar amide group, reversed-phase HPLC is the most common approach.
In a typical setup, a C18 (octadecylsilyl) column is used as the stationary phase, which retains the compound based on its hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govfrontiersin.org A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of the target compound and any impurities with different polarities. google.com
For purity assessment, the sample is dissolved in a suitable solvent and injected into the HPLC system. Detection is commonly performed using an ultraviolet (UV) detector, as the benzoyl and fluorophenyl groups contain chromophores that absorb UV light, typically at a wavelength around 210-230 nm. frontiersin.orggoogle.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a compound to be considered pure, this value is often expected to be above 95%. juniperpublishers.com
Quantification requires the use of a reference standard of this compound with a known purity. A calibration curve is constructed by injecting known concentrations of the standard and plotting the peak area against concentration. The concentration of the unknown sample can then be determined by comparing its peak area to the calibration curve. The accuracy of such methods is often confirmed by recovery studies, with mean recoveries around 99-100% indicating a reliable method. juniperpublishers.com
Table 1: Example HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) juniperpublishers.com |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile google.com |
| Gradient | 0-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm google.com |
| Injection Volume | 10 µL |
Table 2: Illustrative Purity Assessment Data
| Peak No. | Retention Time (min) | Area | Area % |
|---|---|---|---|
| 1 | 4.5 | 15,234 | 0.35 |
| 2 | 11.2 | 8,990 | 0.21 |
| 3 (Product) | 18.7 | 4,295,600 | 99.12 |
| 4 | 24.1 | 12,150 | 0.28 |
| 5 | 26.8 | 3,480 | 0.04 |
| Total | | 4,335,454 | 100.00 |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. wiley.com The applicability of GC for this compound depends on its thermal stability and volatility. Amides, particularly those with higher molecular weights and aromatic groups, can have limited volatility, often requiring high inlet and oven temperatures for analysis, which may risk thermal degradation. researchgate.net However, for analyzing volatile starting materials or potential byproducts from its synthesis, GC is highly suitable.
If the compound itself is sufficiently volatile and thermally stable, a GC-Mass Spectrometry (GC-MS) method can be developed. google.com The sample, dissolved in a volatile solvent, is injected into a heated inlet where it vaporizes. A carrier gas (typically helium or hydrogen) transports the vapor through a capillary column containing the stationary phase. unica.it Separation occurs based on the compound's boiling point and interactions with the stationary phase. A non-polar or mid-polarity column (e.g., 5% phenyl-polysiloxane) is often a good starting point for molecules containing aromatic rings. unica.it The mass spectrometer detects the eluted components, providing both retention time for identification and a mass spectrum that offers structural information. researchgate.net
Table 3: Hypothetical GC-MS Parameters
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | Capillary Column (e.g., Rxi-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.2 mL/min constant flow google.com |
| Inlet Temperature | 280°C |
| Oven Program | 100°C (hold 2 min), ramp at 20°C/min to 300°C (hold 10 min) unica.it |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C google.com |
| Ionization Mode | Electron Ionization (EI), 70 eV google.com |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in synthetic organic chemistry to monitor the progress of a reaction. nih.gov For the synthesis of this compound from its precursors (e.g., L-proline, 2-fluoroaniline (B146934), and benzoyl chloride derivatives), TLC allows the researcher to qualitatively observe the consumption of starting materials and the formation of the product. crsubscription.com
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. crsubscription.com Alongside the reaction mixture, spots of the starting materials are also applied for comparison. The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). The mobile phase travels up the plate by capillary action, separating the components of the spotted mixtures based on their polarity.
Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the silica gel and move shorter distances (lower Rf). The product, this compound, is expected to have a different Rf value than the more polar proline starting material and the other reactants. The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. Visualization is typically achieved under a UV lamp, as the aromatic rings in the compound are UV-active. orientjchem.org
Table 4: Example TLC Monitoring of a Synthesis Reaction
| Compound | Polarity | Expected Rf Value* | Observation |
|---|---|---|---|
| L-Proline (starting material) | High | ~0.15 | Spot diminishes over time |
| 2-Fluoroaniline (starting material) | Medium | ~0.60 | Spot diminishes over time |
| This compound (product) | Medium-Low | ~0.45 | New spot appears and intensifies |
*Rf values are highly dependent on the specific solvent system used (e.g., a mixture of hexane (B92381) and ethyl acetate) and are for illustrative purposes.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a destructive technique that provides the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. velp.com For this compound, this analysis is crucial for confirming that the purified compound has the correct empirical formula, C₁₈H₁₇FN₂O₂. The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the sample is combusted at high temperature. velp.com The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors.
The experimentally determined mass percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. umkc.edu A close agreement, typically within ±0.4%, is considered strong evidence of the compound's purity and correct elemental composition. nih.gov The percentage of oxygen is usually determined by difference.
Table 5: Theoretical vs. Experimental Elemental Analysis for C₁₈H₁₇FN₂O₂ (Molecular Weight: 328.34 g/mol )
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Difference % |
|---|---|---|---|
| Carbon (C) | 65.84% | 65.71% | -0.13 |
| Hydrogen (H) | 5.22% | 5.28% | +0.06 |
| Fluorine (F) | 5.79% | Not typically measured directly | - |
| Nitrogen (N) | 8.53% | 8.45% | -0.08 |
| Oxygen (O) | 9.74% (by difference) | 9.77% (by difference) | - |
Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. nih.gov For this compound, DSC is used to determine its melting point, which is a key physical property and an indicator of purity. A sharp melting endotherm (a peak on the DSC thermogram) indicates a pure, crystalline compound. researchgate.net The analysis can also reveal other thermal events like glass transitions or polymorphic phase changes.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. acs.org TGA is used to assess the thermal stability of this compound. The resulting TGA curve plots mass percentage versus temperature. The temperature at which significant mass loss begins indicates the onset of decomposition. researchgate.net For amide-containing compounds, decomposition can occur through the breakdown of the amide bond and other functional groups. researchgate.netnih.gov The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. mdpi.com
Table 6: Representative Thermal Analysis Data
| Analysis Type | Parameter | Result (Hypothetical) |
|---|---|---|
| DSC | Melting Point (Tₘ) | 175.4°C |
| Enthalpy of Fusion (ΔHₘ) | 35.8 kJ/mol | |
| TGA | Onset of Decomposition (Tₒ) | 265°C |
| Temperature at 5% Mass Loss (T₅%) | 280°C |
Future Research Directions and Unexplored Avenues
Development of Novel Cascade and Multicomponent Reactions for Prolinamide Synthesis
The synthesis of prolinamides, including 1-benzoyl-N-(2-fluorophenyl)prolinamide, traditionally relies on stepwise amide bond formation. However, the future of its synthesis could lie in the development of elegant and atom-economical cascade and multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all reactants, offer significant advantages in terms of efficiency and reduction of waste. ajgreenchem.com
L-proline and its derivatives are known to be effective organocatalysts in a variety of MCRs, often proceeding under mild and environmentally benign conditions. rsc.orgbenthamdirect.comrsc.org Future research could focus on designing a one-pot synthesis of this compound. For instance, a potential MCR could involve L-proline, a benzoylating agent, and 2-fluoroaniline (B146934) or their precursors. A hypothetical three-component reaction could be envisioned, potentially catalyzed by a suitable Lewis or Brønsted acid, or even L-proline itself, to assemble the target molecule directly. rsc.orgrsc.org
Furthermore, the development of cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially without the need for isolating intermediates, presents another promising route. rsc.orgnih.gov A possible cascade approach could start from simpler precursors and involve an initial N-acylation followed by an in-situ cyclization or rearrangement to form the final prolinamide structure. The exploration of enzymatic cascades could also offer highly selective and sustainable synthetic pathways. d-nb.info
| Reaction Type | Potential Reactants | Catalyst | Potential Advantages |
| Multicomponent Reaction | L-proline, Benzoic acid derivative, 2-fluoroaniline | Organocatalyst (e.g., L-proline), Metal catalyst | High atom economy, reduced waste, operational simplicity |
| Cascade Reaction | Precursors undergoing sequential acylation and cyclization | Chemo- or Biocatalyst | High efficiency, stereocontrol, mild reaction conditions |
Application of Machine Learning and AI in Design and Synthesis Optimization
Retrosynthesis and Route Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic pathways, including novel and non-intuitive routes. chemcopilot.com These platforms, trained on vast databases of chemical reactions, can rank potential syntheses based on factors like predicted yield, cost of starting materials, and step-count. synthiaonline.com
Reaction Optimization: ML algorithms can be used to optimize the reaction conditions for the synthesis of this compound. rsc.orgchemcopilot.com By analyzing experimental data from a set of initial reactions, the algorithm can predict the optimal temperature, solvent, catalyst loading, and reaction time to maximize the yield and minimize by-product formation. This data-driven approach can significantly reduce the number of experiments required, saving time and resources. chemcopilot.com
Automated Synthesis: The integration of AI with robotic platforms enables automated synthesis. synthiaonline.com An AI model could design the synthesis plan for this compound, which is then executed by an automated synthesizer, potentially allowing for on-demand production and rapid exploration of derivatives. chemcopilot.com
| AI/ML Application | Description | Potential Impact |
| Retrosynthesis | Proposing novel and efficient synthetic routes. chemistryviews.orgresearchgate.net | Discovery of more economical and sustainable manufacturing processes. |
| Reaction Optimization | Predicting optimal reaction conditions for maximum yield. rsc.org | Reduced development time and cost. |
| Property Prediction | Forecasting physicochemical and biological properties of derivatives. | Accelerated discovery of new applications. |
Advanced In Situ Spectroscopic Studies of Reactions
To gain a deeper understanding of the reaction mechanisms involved in the synthesis of this compound, advanced in situ spectroscopic techniques are invaluable. These methods allow for the real-time monitoring of reacting species, intermediates, and products within the reaction vessel, providing a dynamic picture of the chemical transformation. nih.govxmu.edu.cn
In Situ Raman and Infrared (IR) Spectroscopy: These techniques can track the formation and consumption of functional groups throughout the reaction. geochemicalperspectivesletters.orgresearcher.liferesearchgate.net For instance, during the amidation reaction to form the final compound, the disappearance of the carboxylic acid and amine starting materials and the appearance of the amide bond could be monitored in real-time. This can help in identifying reaction intermediates and determining the reaction kinetics.
Sum-Frequency Generation (SFG) Spectroscopy: For reactions occurring at interfaces, such as those catalyzed by a solid-supported catalyst, SFG can provide specific information about the molecular orientation and interactions of reactants and intermediates on the catalyst surface. nih.gov
These in situ studies can provide crucial data to validate and refine the mechanistic hypotheses, leading to a more rational optimization of the synthesis.
Exploration of this compound in Novel Material Science Contexts
While the primary applications of prolinamide derivatives have often been in medicinal chemistry, the unique structural features of this compound could be leveraged in material science. The presence of the proline ring, the benzoyl group, and the fluorinated phenyl ring offers a combination of rigidity, aromaticity, and hydrogen bonding capabilities that could be exploited in the design of novel materials.
Future research could investigate its potential as a building block for:
Supramolecular Assemblies: The molecule's ability to form hydrogen bonds could be utilized to create self-assembling gels, liquid crystals, or other ordered structures.
Chiral Materials: As the L-proline moiety imparts chirality, this compound could be explored as a chiral dopant in liquid crystal phases or as a precursor for chiral polymers with applications in enantioselective separations or chiroptical devices.
Functional Polymers: Incorporation of the this compound unit into a polymer backbone could lead to materials with specific thermal, mechanical, or recognition properties.
Deeper Mechanistic Investigations into its Chemical Reactivity
A thorough understanding of the chemical reactivity of this compound is fundamental for its application and for the design of new derivatives. Future work should focus on detailed mechanistic studies of its key reactions.
Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways for its synthesis and potential degradation. nih.gov This can help in understanding the transition states, activation energies, and the role of catalysts at a molecular level.
Kinetics and Isotope Labeling Studies: Experimental studies, such as kinetic analysis under different conditions and the use of isotopically labeled reactants, can provide concrete evidence for the proposed reaction mechanisms. For example, studying the hydrolysis of the amide bonds under different pH conditions can reveal the stability of the molecule and inform its potential applications in different environments.
By combining computational and experimental approaches, a comprehensive picture of the reactivity of this compound can be established, paving the way for its rational application and the development of next-generation molecules with tailored properties.
Q & A
Q. What computational tools predict the compound’s ADMET properties?
- Software : Use SwissADME or ADMET Predictor to estimate bioavailability, blood-brain barrier penetration, and toxicity.
- Molecular Dynamics (MD) : Simulate membrane permeability and protein-ligand stability over nanosecond timescales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
